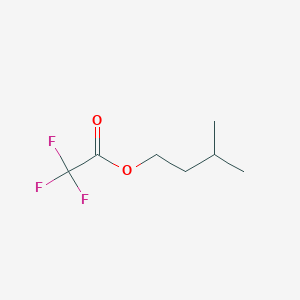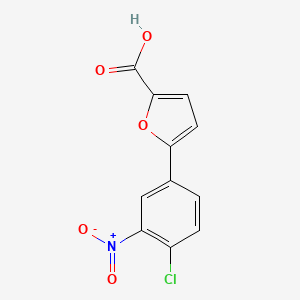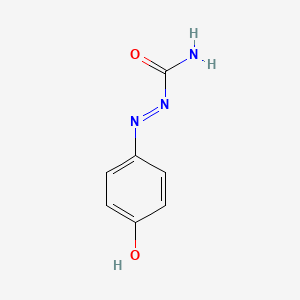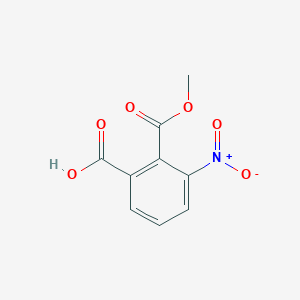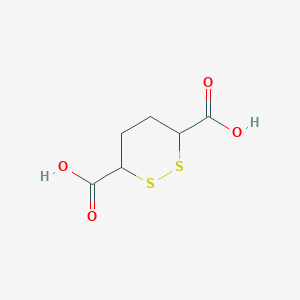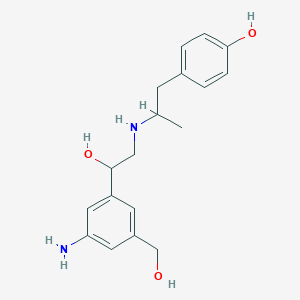
1-(2-Chloro-4-fluorophenyl)cyclopentanecarbonitrile
Vue d'ensemble
Description
1-(2-Chloro-4-fluorophenyl)cyclopentanecarbonitrile, also known as 2-chloro-4-fluoro-1-cyclopentanecarbonitrile or CFPC, is an organic compound containing a cyclopentanecarbonitrile moiety with a chlorine and fluorine substituent. It is a versatile building block for many organic compounds, and can be used in a variety of applications in the field of organic synthesis and medicinal chemistry.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
The development of practical synthesis methods for complex chemical compounds is crucial in pharmaceuticals and materials science. For instance, a practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of flurbiprofen, highlights the importance of developing efficient and scalable production methods for fluorinated compounds (Qiu et al., 2009). Such research is relevant to understanding the synthesis pathways that might be applicable to compounds like 1-(2-Chloro-4-fluorophenyl)cyclopentanecarbonitrile, emphasizing the need for environmentally friendly and cost-effective chemical syntheses.
Toxicity and Environmental Impact
The toxicity of fluorophores and related compounds is a significant concern in their application, especially in molecular imaging and diagnostics. A literature review on the toxicity of widely used fluorophores underscores the necessity of comprehensive toxicological assessments before clinical application (Alford et al., 2009). This perspective is vital when considering the potential biomedical applications of 1-(2-Chloro-4-fluorophenyl)cyclopentanecarbonitrile, where its safety profile would need thorough evaluation.
Fluoroalkylation in Aqueous Media
The advancement of fluoroalkylation reactions in aqueous media presents an eco-friendly approach to introducing fluorine-containing functionalities into molecules, enhancing their physical, chemical, or biological properties (Song et al., 2018). Research in this area could provide insights into developing new methodologies for modifying compounds like 1-(2-Chloro-4-fluorophenyl)cyclopentanecarbonitrile, aligning with green chemistry principles.
Environmental Fate and Transport of Fluorinated Compounds
Understanding the environmental fate and transport mechanisms of fluorinated compounds, including perfluorocarboxylates, is essential for assessing their long-term ecological impacts. Studies on the sources, fate, and transport of these substances shed light on their persistence and distribution in the environment, emphasizing the importance of designing chemicals that minimize ecological risks (Prevedouros et al., 2006). Such research is pertinent to evaluating the environmental implications of 1-(2-Chloro-4-fluorophenyl)cyclopentanecarbonitrile and similar fluorinated compounds.
Propriétés
IUPAC Name |
1-(2-chloro-4-fluorophenyl)cyclopentane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClFN/c13-11-7-9(14)3-4-10(11)12(8-15)5-1-2-6-12/h3-4,7H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGCPHKLPEOZLGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)C2=C(C=C(C=C2)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80352933 | |
| Record name | 1-(2-Chloro-4-fluorophenyl)cyclopentane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80352933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloro-4-fluorophenyl)cyclopentanecarbonitrile | |
CAS RN |
214262-92-7 | |
| Record name | 1-(2-Chloro-4-fluorophenyl)cyclopentane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80352933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Ethyl-6-methyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B1615360.png)


